molecular formula C6H12BLiO3 B8134873 Lithium methyltriolborate

Lithium methyltriolborate

Cat. No.: B8134873
M. Wt: 149.9 g/mol
InChI Key: XBNPRRSOUJZBJY-UHFFFAOYSA-N
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Description

Lithium methyltriolborate is an organometallic compound that has gained attention due to its stability and versatility in various chemical reactions. It is an air-stable white solid that is convenient to handle and has shown good performance in metal-catalyzed bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions with haloarenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium methyltriolborate can be synthesized by methylation of triisopropyl borate with methyllithium, followed by removal of isopropanol through ester exchange with 1,1,1-tris(hydroxymethyl)ethane. This method yields this compound as an air-stable white solid with a high yield of 97% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis method described above can be scaled up for industrial applications. The process involves standard organometallic synthesis techniques that are commonly used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium methyltriolborate primarily undergoes cross-coupling reactions, particularly palladium-catalyzed cross-coupling reactions with aryl halides. These reactions are significant in organic synthesis for forming carbon-carbon bonds .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .

Mechanism of Action

The mechanism by which lithium methyltriolborate exerts its effects involves its role as a reagent in metal-catalyzed cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with the methyl group from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium methyltriolborate is unique due to its air-stability and high yield in synthesis. Unlike other methylboron compounds, it does not form trimeric cyclic anhydrides (boroxines), making it easier to handle and purify .

Properties

IUPAC Name

lithium;1,4-dimethyl-3,5,8-trioxa-1-boranuidabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BO3.Li/c1-6-8-3-7(2,4-9-6)5-10-6;/h3-5H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNPRRSOUJZBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]12(COC(OC1)(OC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BLiO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium methyltriolborate
Reactant of Route 2
Lithium methyltriolborate
Reactant of Route 3
Lithium methyltriolborate

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